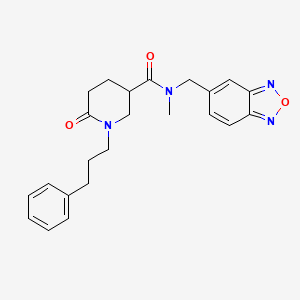![molecular formula C14H20N6O2 B3781223 6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3781223.png)
6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine
Descripción general
Descripción
6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound that belongs to the class of oxadiazolo-pyrazines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromoacetophenone with selenium dioxide in a solution of 1,4-dioxane and water, followed by further reactions to introduce the azepan-1-yl and morpholin-4-yl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like 1,4-dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to participate in charge transfer processes, which can influence various biological and chemical pathways. These interactions are often studied using techniques like cyclic voltammetry and spectroscopy .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different electronic properties.
Quinoxaline: Another related compound with different substituents, affecting its chemical reactivity and applications.
Uniqueness
6-(Azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of azepan-1-yl and morpholin-4-yl groups, which confer distinct electronic and steric properties. This makes it particularly valuable for applications in organic electronics and as a potential drug candidate .
Propiedades
IUPAC Name |
6-(azepan-1-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-4-6-19(5-3-1)13-14(20-7-9-21-10-8-20)16-12-11(15-13)17-22-18-12/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKUNZIBQUXYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=NON=C3N=C2N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3781150.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-piperidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3781152.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3781169.png)
![1-[(2-chlorophenyl)methyl]-N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]triazole-4-carboxamide](/img/structure/B3781170.png)
![2-{4-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3781177.png)

![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3781189.png)
![(1H-indol-3-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B3781191.png)

![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide](/img/structure/B3781199.png)
![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B3781206.png)
![4-ethyl-5-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3781214.png)
![1-[3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-methylsulfanylethanone](/img/structure/B3781218.png)
![2-isopropyl-N-[3-(methylthio)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3781221.png)
